2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, where pyrimidine-5-carbaldehyde reacts with a suitable methylene compound in the presence of a base, followed by cyclization to form the desired pyridopyrimidine structure . Another approach involves the Horner–Emmons reaction, which also leads to the formation of the pyridopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridopyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridopyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors, which are crucial in studying signal transduction pathways.
Medicine: It has potential therapeutic applications, particularly in the design of anticancer and antiviral agents.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have similar biological activities.
Pyrido[3,4-d]pyrimidines: These compounds share a similar fused ring system and are used in medicinal chemistry as kinase inhibitor scaffolds
Uniqueness
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity profiles compared to other pyridopyrimidine derivatives. Its methyl group at the 2-position and the keto group at the 4-position are key structural features that influence its chemical reactivity and biological interactions .
Properties
IUPAC Name |
2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIRLJWKTODOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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